Sibopirdine
描述
Sibopirdine, also known as EXP921, is a nootropic drug . It is a cognition-enhancing agent that was in preclinical development with Bristol-Myers Squibb in the USA as a treatment for Alzheimer’s disease .
Synthesis Analysis
The synthesis of Sibopirdine was carried out by DuPont Merck Pharmaceutical Company, as per U.S. patent 5,272,269 (1993). The starting material for the synthesis was 4,5-Diazafluoren-9-one .Molecular Structure Analysis
The molecular formula of Sibopirdine is C23H18N4. It has a molar mass of 350.425 g·mol −1 . For a detailed molecular structure, you may refer to resources like ChemSpider .科学研究应用
1. 神经系统疾病中的潜在治疗药物
Sibopirdine,最初作为一种抗组胺药物开发,已经显示出在稳定线粒体膜和功能方面的潜力。这种特性在像亨廷顿病这样的神经系统疾病中尤为重要,其中线粒体功能障碍是一个重要因素。Kieburtz等人(2013年)进行的一项研究探讨了拉曲吡啶(sibopirdine的另一个名称)对轻度至中度亨廷顿病患者认知和整体功能的影响。尽管该研究未显示出与安慰剂相比认知或整体功能方面的显著改善,但它突出了拉曲吡啶在为期6个月的时间内的安全性和耐受性(Kieburtz et al., 2013)。
2. 阿尔茨海默病研究
Dimebon(拉曲吡啶)已被研究作为阿尔茨海默病的潜在治疗药物。俄罗斯的一项初步研究报告了认知和日常功能改善的积极结果。然而,随后的研究,包括一项跨国第3期研究,并未复制这些结果,显示与安慰剂组相比没有显著改善。这些研究突显了开发阿尔茨海默病有效治疗方法的复杂性和挑战,并表明需要进一步研究以了解这些不同结果背后的原因(Jones, 2010)。
3. 药代动力学和给药方法
Sibopirdine的药代动力学行为一直是研究的课题,特别是在探索不同的给药方法方面。Santos等人(2021年)进行的一项临床药代动力学研究使用体外方法模拟了拉曲吡啶的舌下给药。该研究旨在预测药代动力学参数,并探索通过舌下给药绕过首过代谢以提高生物利用度的潜力。这类研究的发现对于开发有效的药物给药系统和提高像Sibopirdine这样的药物的疗效至关重要(Santos et al., 2021)。
属性
IUPAC Name |
8,8-bis(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4/c1-3-19-21(26-9-1)22-20(4-2-10-27-22)23(19,15-17-5-11-24-12-6-17)16-18-7-13-25-14-8-18/h1-14H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYRSJDIZKTXKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C2(CC4=CC=NC=C4)CC5=CC=NC=C5)C=CC=N3)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153810 | |
Record name | X 9121 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70153810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sibopirdine | |
CAS RN |
122955-18-4 | |
Record name | Sibopirdine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122955184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | X 9121 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70153810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SIBOPIRDINE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IKM67CSEQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。